4-(Quinoxalin-2-YL)butan-1-amine, also known as N-butyl-4-quinoxalin-2-ylbutan-1-amine, is a compound that belongs to the class of quinoxaline derivatives. Its molecular formula is and it has a molecular weight of approximately 257.37 g/mol. Quinoxaline derivatives are notable for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties, making them significant in medicinal chemistry and drug discovery.
The compound is classified under the category of amines due to the presence of an amine functional group in its structure. It is primarily sourced through synthetic methods involving the condensation of o-phenylenediamine with dicarbonyl compounds, which are common precursors in organic synthesis.
The synthesis of 4-(Quinoxalin-2-YL)butan-1-amine typically involves several established methods:
The reaction conditions often include:
The molecular structure of 4-(Quinoxalin-2-YL)butan-1-amine features a quinoxaline ring attached to a butyl amine side chain. The structural representation can be summarized as follows:
4-(Quinoxalin-2-YL)butan-1-amine can participate in various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 4-(Quinoxalin-2-YL)butan-1-amine primarily involves its interaction with biological targets at the molecular level:
The compound's stability and reactivity profile indicate it may require careful handling under specific conditions to prevent degradation or unwanted reactions.
4-(Quinoxalin-2-YL)butan-1-amine has numerous applications across various fields:
The synthesis of 4-(quinoxalin-2-yl)butan-1-amine relies on convergent strategies combining quinoxaline core construction with subsequent side-chain elaboration. Two principal pathways dominate:
Table 1: Comparative Analysis of Quinoxaline-Alkylamine Synthetic Pathways
Strategy | Key Reagents/Conditions | Yield (Overall) | Step Economy | Limitations |
---|---|---|---|---|
Beirut Reaction | Benzofuroxan, ethyl 4-phthalimidobutanoate, K₂CO₃ | 45–52% | 5–6 steps | Moderate yields in cyclization step |
Directed C–H Alkylation | Pd(OAc)₂, PPh₃, 4-bromobutylphthalimide | 65–70% | 3 steps | Requires stoichiometric oxidant |
Reductive Amination | Quinoxaline-2-carbaldehyde, 4-phthalimidobutanal, NaBH₄ | 60% | 4 steps | Over-reduction impurities |
The butan-1-amine moiety in 4-(quinoxalin-2-yl)butan-1-amine requires tailored modifications to balance reactivity and stability:
Table 2: Functionalization Techniques for Butan-1-Amine Side Chains
Method | Catalyst/Reagents | Yield Range | Key Advantage | Compatibility with Quinoxaline |
---|---|---|---|---|
Buchwald-Hartwig Amination | Pd₂(dba)₃/XPhos, K₃PO₄ | 80–92% | High regioselectivity | Excellent (tolerates Cl, Br, CN) |
Photoredox Decarboxylation | Ir(ppy)₃, DIPEA, blue LED | 70–78% | Mild conditions, late-stage applicability | Moderate (sensitive to reduction) |
Reductive Amination | NaBH₃CN, AcOH | 65–75% | No metal residues | Good (avoid strong acids) |
Optimizing the quinoxaline cyclization and side-chain coupling steps minimizes waste:
Table 3: Waste Reduction in Key Synthetic Steps
Step | Conventional Approach | Green Modification | Byproduct Reduction | E-Factor Improvement |
---|---|---|---|---|
Quinoxaline Cyclization | Acetic acid reflux, 24 h | Bentonite K-10, H₂O/EtOH, rt | 55% less tar | 3.2 → 1.1 |
N-Alkylation | NaH, DMF, 0°C to rt | K₂CO₃, ethanol, MW, 10 min | No haloalkane hydrolysis | 4.0 → 1.8 |
Amine Deprotection | Hydrazine, refluxing ethanol | TFA/DCM (Boc), rt, 30 min | No hydrazine waste | 5.5 → 2.0 |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3